![molecular formula C17H15N3OS2 B5729708 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant interest in scientific research due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which can be further metabolized to provide energy and biosynthetic precursors for cancer cells. By inhibiting glutaminase, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide disrupts this metabolic pathway, leading to decreased energy production and increased cell death in cancer cells.
Biochemical and Physiological Effects:
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to selectively inhibit glutaminase in cancer cells, without affecting normal cells. This selectivity is thought to be due to the higher expression of glutaminase in cancer cells compared to normal cells. N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide is its selectivity for cancer cells, which allows for targeted therapy. However, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be unstable in certain conditions, which can affect its efficacy.
Zukünftige Richtungen
Future research on N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide could focus on developing more stable and soluble formulations for in vivo administration. In addition, further studies could investigate the potential of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, research could explore the potential of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide in other diseases beyond cancer, such as neurodegenerative disorders.
Synthesemethoden
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized by reacting 3-(1,3-benzothiazol-2-yl)aniline with carbon disulfide and 3-bromo-propanoyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to treatment.
Eigenschaften
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)18-12-7-5-6-11(10-12)16-19-13-8-3-4-9-14(13)23-16/h3-10H,2H2,1H3,(H2,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUICCCVAZMXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.